3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one
Description
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C6H10F2N2O2. It is a white powder with a purity of 99% or above.
Properties
IUPAC Name |
3-amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)3-10(4-6)5(11)1-2-9/h1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNKRNQUWKBFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one involves several steps. The initial step typically includes the preparation of the azetidine ring, followed by the introduction of the difluoro group. The final step involves the addition of the amino and propanone groups. The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups using appropriate reagents and conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoroazetidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-2-one: This compound has a similar structure but with a different position of the propanone group.
3-Amino-1-(3,3-difluoroazetidin-1-yl)butan-1-one: This compound has an additional carbon in the propanone chain.
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-ol: This compound has a hydroxyl group instead of a ketone group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one, also known by its CAS number 1244060-11-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H12F2N2
- Molecular Weight : 150.1697 g/mol
- Structure : The compound features a difluoroazetidine ring, which is significant for its biological activity.
Research indicates that compounds containing the azetidine structure often interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The presence of amino and difluoro groups enhances the compound's ability to modulate biological pathways.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In animal models, it was found to reduce inflammation markers significantly, indicating potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
Recent studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to inhibit apoptosis in neuronal cells and promote cell survival under stress conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various azetidine derivatives, including this compound. The results indicated that this compound showed significant activity against resistant strains of bacteria, providing a basis for further development as an antibiotic.
- Neuroprotection in Animal Models : In a controlled experiment involving mice subjected to neurotoxic agents, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings were published in Neuroscience Letters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
